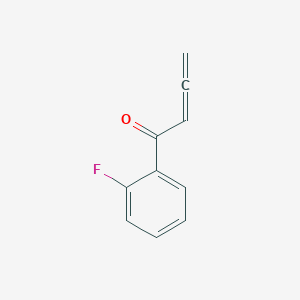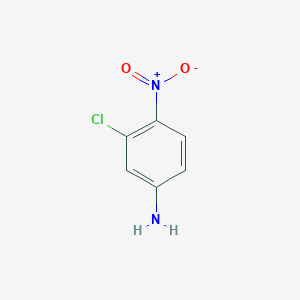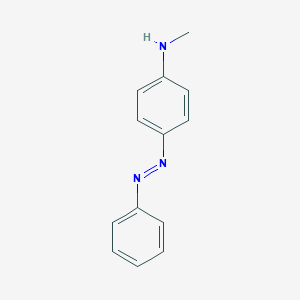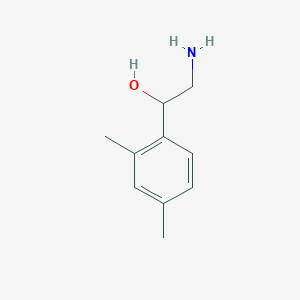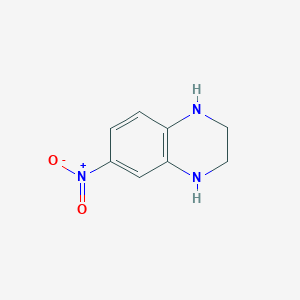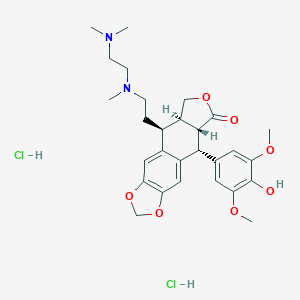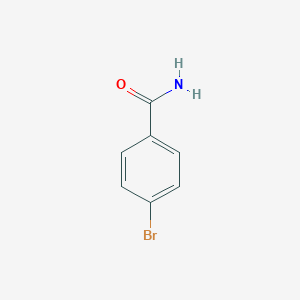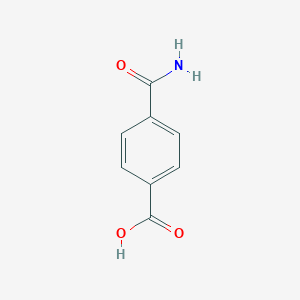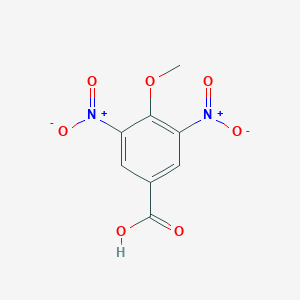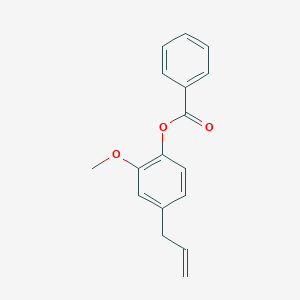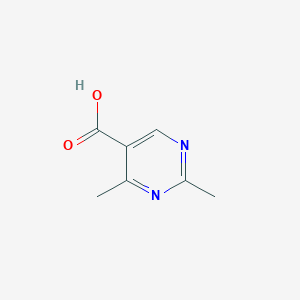
2,4-Dimethylpyrimidine-5-carboxylic acid
概要
説明
2,4-Dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically found in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dimethyl-5-pyrimidinecarboxylic acid . The InChI code is 1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidine-5-carboxylic acid is a powder with a melting point of 154-156 degrees Celsius . It is stored at room temperature .科学的研究の応用
Application 1: Anti-inflammatory Activities
- Scientific Field : Pharmacology and Medicine .
- Summary of the Application : Pyrimidines, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The anti-inflammatory effects of pyrimidines are usually assessed using inflammation models. For example, Zhang and coworkers used an LPS-stimulated inflammation model to assess the anti-inflammatory activity of the target compounds .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application 2: Organic Synthesis, Nanotechnology, and Polymers
- Scientific Field : Organic Chemistry, Nanotechnology, and Polymer Science .
- Summary of the Application : Carboxylic acids, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are used in various areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids are used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to the development of various products and technologies .
Application 3: Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrimidines, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are used in the synthesis of various pyrimidine derivatives .
- Methods of Application : Various methods have been developed for the synthesis of pyrimidine derivatives, including oxidative annulation, three-component coupling reactions, and multicomponent synthesis .
- Results or Outcomes : These methods have enabled the efficient and facile synthesis of structurally important pyrimidines .
Application 4: Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrimidines, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are used in the synthesis of various pyrimidine derivatives .
- Methods of Application : Various methods have been developed for the synthesis of pyrimidine derivatives, including oxidative annulation, three-component coupling reactions, and multicomponent synthesis .
- Results or Outcomes : These methods have enabled the efficient and facile synthesis of structurally important pyrimidines .
Application 5: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
- Scientific Field : Organic Chemistry .
- Summary of the Application : “2,4-Dimethylpyrimidine-5-carboxylic acid” can be used in the synthesis of 2-substituted pyrimidine-5-carboxylic esters .
- Methods of Application : The specific methods of application are not detailed in the sources I found .
- Results or Outcomes : The outcomes of this application are not detailed in the sources I found .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGZJBHDQRFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424587 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine-5-carboxylic acid | |
CAS RN |
74356-36-8 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


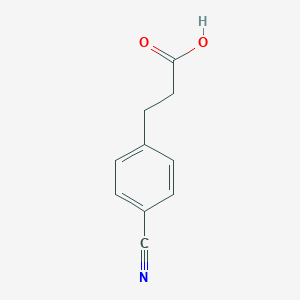

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
